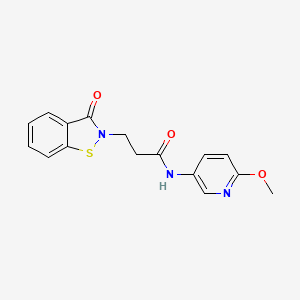

N-(6-methoxypyridin-3-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

Description

N-(6-Methoxypyridin-3-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone linking two heterocyclic moieties: a 6-methoxypyridin-3-yl group and a 3-oxo-1,2-benzothiazol-2(3H)-yl group. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in neuroprotection, oncology, or antimicrobial research .

Properties

Molecular Formula |

C16H15N3O3S |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

N-(6-methoxypyridin-3-yl)-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide |

InChI |

InChI=1S/C16H15N3O3S/c1-22-15-7-6-11(10-17-15)18-14(20)8-9-19-16(21)12-4-2-3-5-13(12)23-19/h2-7,10H,8-9H2,1H3,(H,18,20) |

InChI Key |

REUQDLBJUVMUGE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2 |

Origin of Product |

United States |

Biological Activity

N-(6-methoxypyridin-3-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring and a benzothiazole moiety , which contribute to its unique biological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability.

-

Cholinesterase Inhibition :

- Studies have shown that derivatives of benzothiazolone, similar to this compound, exhibit inhibitory activity against cholinesterases. For instance, certain compounds demonstrated higher inhibitory activities against butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

-

Anti-Cancer Activity :

- The compound has been investigated for its role in inhibiting the YAP/TAZ-TEAD interaction, which is crucial in cancer cell proliferation and survival. This pathway is often dysregulated in various cancers, suggesting that targeting this interaction could provide therapeutic benefits in malignancies such as mesothelioma .

In vitro Studies

Research has focused on evaluating the potency of this compound against various biological targets:

| Biological Target | IC50 Value | Effect |

|---|---|---|

| Butyrylcholinesterase | 1.21 µM | Inhibitor (reversible noncompetitive) |

| Acetylcholinesterase | 0.34 µM | Inhibitor |

| YAP/TAZ Interaction | Not specified | Inhibition of cancer proliferation |

Case Studies

-

Neuroprotective Effects :

- A case study evaluated the neuroprotective effects of similar compounds on neuronal cell lines exposed to neurotoxic agents. Results indicated that these compounds could reduce cell death and promote cell survival by modulating cholinergic signaling pathways.

-

Cancer Cell Lines :

- Another study assessed the anti-cancer properties of the compound using various cancer cell lines (e.g., A549 for lung cancer). The results showed significant inhibition of cell growth and induction of apoptosis, reinforcing its potential as an anti-cancer agent.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds with benzothiazole and pyridine derivatives exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival. In vitro studies have reported significant inhibition of growth in both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

N-(6-methoxypyridin-3-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokine production and inhibit the expression of cyclooxygenase enzymes, which play a pivotal role in the inflammatory response .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed an MIC (Minimum Inhibitory Concentration) value that suggests strong antibacterial activity compared to standard antibiotics .

Case Study 3: Anti-inflammatory Mechanism

A recent publication explored the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogs (Table 1), emphasizing structural variations, physicochemical properties, and inferred biological implications.

Structural and Functional Group Variations

- Target Compound: Features a 6-methoxy-substituted pyridine and a non-sulfonated benzothiazol ring (3-oxo). The absence of sulfone groups may reduce polarity compared to sulfonated analogs .

- N-(4-Chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide (): Incorporates a chloro-nitro-phenyl group and a sulfonated benzothiazol (1,1-dioxido).

- N-(2,4-Dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2(3H)-yl)propanamide () : Contains two methoxy groups on the phenyl ring and a trioxo-benzothiazol. The dimethoxy substitution enhances hydrophilicity, while the trioxo group may improve binding to sulfhydryl-containing enzymes .

- Methoxy substitution here may favor blood-brain barrier penetration .

Physicochemical Properties

Key differences in molecular weight, polarity, and solubility arise from substituent variations:

- The target compound (hypothetical MW ~344.36) is lighter than (MW 409.797) and (MW 404.44), likely due to fewer oxygen atoms and lack of sulfonation.

- The nitro group in increases logP (lipophilicity), whereas dimethoxy substituents in enhance aqueous solubility .

- Triazole-containing analogs () exhibit lower molecular weights (~246–379), favoring better pharmacokinetic profiles .

Data Table: Comparative Analysis of Structural Analogs

*Hypothetical formula based on IUPAC name.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.